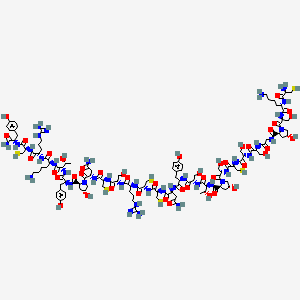
4-(2-Hydroxyethyl)-3-nitrobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-(2-Hydroxyethyl)-3-nitrobenzonitrile” were not found, a related compound, “2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile”, was synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile .
Molecular Structure Analysis
The molecular structure of a similar compound, (2-hydroxyethyl) trimethylammonium dihydrogen phosphate [2-HDETDHP], was analyzed using X-ray crystallography, revealing a triclinic structure .
Chemical Reactions Analysis
In the context of hydrogels, a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) was prepared, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Physical Properties : Studies on isomers of nitrobenzonitriles, including 4-nitrobenzonitrile, have been conducted to understand their thermophysical properties. This involves measuring temperatures, enthalpies, entropies of fusion processes, and phase transitions (P. Jiménez et al., 2002).
Applications in Mass Spectrometry
- Matrix for MALDI MS : 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), useful in analyzing small organic molecules, peptides, and proteins. It provides a clean background in low mass ranges and is effective for various analytes (Hao Gu et al., 2021).
Chemical Intermediates and Reactions
Hydrogenation Studies : Research on hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst, provides insights into the effects of nitro group positioning on hydrogenation outcomes. This study is significant for understanding the chemical behavior of such compounds (Klara Koprivova & L. Červený, 2008).
Electron-Withdrawing Effects : Investigating the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, including 4-nitrobenzonitrile, has been done through rotational spectroscopy. Such studies help in understanding the structural and electronic properties of these compounds (J. B. Graneek et al., 2018).
Analytical and Theoretical Studies
- Vibrational Analysis : Theoretical and experimental vibrational analyses of 4-chloro-3-nitrobenzonitrile, a related compound, offer insights into the molecular properties, which can be extrapolated to similar molecules like 4-(2-Hydroxyethyl)-3-nitrobenzonitrile (Y. Sert et al., 2013).
Miscellaneous Applications
- Solubility and Photochemistry : Studies on the solubility of nitrobenzonitriles and their photochemical behavior provide valuable information for various industrial and research applications (Li Wanxin et al., 2018), (J. Kochany & G. G. Choudhry, 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-6-7-1-2-8(3-4-12)9(5-7)11(13)14/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGUEWGCKJFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568895 | |
| Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
CAS RN |
69395-14-8 | |
| Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)
![tert-Butyl [(2R)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1627266.png)

amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)





